Elamipretide
Overview
Description
Elamipretide, also known as SS-31, MTP-131, and Bendavia, is a small mitochondrially-targeted tetrapeptide (D-Arg-dimethylTyr-Lys-Phe-NH2) that appears to reduce the production of toxic reactive oxygen species and stabilize cardiolipin .
Molecular Structure Analysis
Elamipretide is a small mitochondrially-targeted tetrapeptide (D-Arg-dimethylTyr-Lys-Phe-NH2) . It readily penetrates and transiently localizes to the inner mitochondrial membrane where it associates with cardiolipin .Chemical Reactions Analysis
Elamipretide has been shown to mitigate impairments in mitochondrial structure-function observed after rat cardiac ischemia-reperfusion . It alleviates decrements in the activity of complexes I, II, and IV induced by ischemia-reperfusion . It also improves biophysical properties of biomimetic membranes by aggregating cardiolipin .Scientific Research Applications
Heart Failure Treatment
Elamipretide, a novel tetrapeptide, has been studied for its effects on heart failure, specifically in cases of reduced ejection fraction. In a randomized, placebo-controlled trial, elamipretide demonstrated safety and tolerability, and high-dose elamipretide resulted in favorable changes in left ventricular volumes (Daubert et al., 2017). Additional studies have explored its effects on left ventricular function, finding that while elamipretide was well tolerated, it did not significantly improve left ventricular end systolic volume in stable heart failure patients compared with placebo (Butler et al., 2020).
Mitochondrial Function in Skeletal Muscle
Elamipretide has been evaluated for its effects on skeletal muscle mitochondria function in dogs with chronic heart failure. The study indicated potential benefits for mitochondrial function in skeletal muscle (Sabbah et al., 2019).
Treatment of Primary Mitochondrial Myopathy
In adults with primary mitochondrial myopathy (PMM), elamipretide was assessed for safety and efficacy. The results suggested that elamipretide increased exercise performance after 5 days of treatment without increased safety concerns, indicating potential therapeutic benefits in PMM treatment (Karaa et al., 2018).
Mitochondrial Quality Control in INS1 β-cells
A study on INS1 β-cells showed that elamipretide can increase the engulfment of mitochondria into autophagosomes, suggesting its role in improving mitochondrial quality control, especially in contexts of nutrient excess (Petcherski et al., 2018).
Cardiac Ischemia-Reperfusion
Elamipretide was tested in rats for its effects on mitochondrial structure-function after cardiac ischemia-reperfusion. It showed potential in alleviatingdecrements in activity of mitochondrial complexes and improving cristae ultrastructure, suggesting a role in mitigating impairments caused by cardiac ischemia-reperfusion (Allen et al., 2020).
Barth Syndrome Treatment
In Barth syndrome, a genetic condition affecting cardiolipin on the inner mitochondrial membrane, elamipretide was evaluated in a randomized crossover trial. Although primary endpoints were not met initially, significant improvements were observed in secondary endpoints such as knee extensor strength, patient global impression of symptoms, and some cardiac parameters after 36 weeks of daily administration, indicating potential effectiveness in Barth syndrome treatment (Thompson et al., 2020).
Aging and Post-translational Modifications of Heart Proteins
Elamipretide's influence on post-translational modifications to heart proteins in the context of aging was investigated. The study found that elamipretide treatment reversed age-related changes in oxidation state of the proteome, particularly in proteins involved in mitochondrial or cardiac function, suggesting its role in mitigating age-associated cardiac dysfunction (Whitson et al., 2021).
Neurodegenerative Disease Treatment
Elamipretide has been explored for its neuroprotective effects in neurodegeneration. Studies have shown that it enhances mitochondrial respiration, activates mitochondrial biogenesis, and inhibits mitochondrial fission, oxidative stress, and neuroinflammation. This suggests its potential as a therapeutic agent to attenuate the progression of neurodegenerative diseases (Nhu et al., 2022).
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N9O5/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38)/t24-,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVLTCAESLKEHH-WKAQUBQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N9O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471988 | |
Record name | UNII-87GWG91S09 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Elamipretide | |
CAS RN |
736992-21-5 | |
Record name | Elamipretide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elamipretide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11981 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | UNII-87GWG91S09 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELAMIPRETIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87GWG91S09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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